An In-depth Technical Guide to the Chemical and Physical Properties of Acipimox for Research
An In-depth Technical Guide to the Chemical and Physical Properties of Acipimox for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acipimox, a derivative of nicotinic acid, is a lipid-lowering agent utilized in the management of hyperlipidemia.[1] Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue, leading to a reduction in circulating free fatty acids and subsequently, the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).[2][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of Acipimox, detailed experimental protocols for their determination, and a visualization of its key signaling pathway, intended to support research and drug development activities.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Acipimox are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.
Chemical Identity
| Property | Value |
| IUPAC Name | 5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid[4] |
| Synonyms | 5-methylpyrazine-2-carboxylic acid 4-oxide, Olbemox, Olbetam[4][5] |
| CAS Number | 51037-30-0[4][5] |
| Molecular Formula | C₆H₆N₂O₃[4][5] |
| Molecular Weight | 154.12 g/mol [4][5] |
| InChI Key | DJQOOSBJCLSSEY-UHFFFAOYSA-N[6] |
| SMILES | CC1=CN=C(C=[N+]1[O-])C(=O)O[6] |
Physicochemical Data
| Property | Value |
| Melting Point | 177-180 °C[5] |
| Solubility | Water: 15.4 mg/mL (Sonication recommended)[7]DMSO: 50 mg/mL (Sonication recommended)[7] |
| XLogP3 | -1[6] |
| Hydrogen Bond Donor Count | 1[6] |
| Hydrogen Bond Acceptor Count | 4[6] |
| Topological Polar Surface Area | 75.6 Ų[6] |
Mechanism of Action: Signaling Pathway
Acipimox exerts its therapeutic effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes.[1][3] The binding of Acipimox to GPR109A initiates an intracellular signaling cascade that results in the inhibition of lipolysis.
Caption: Acipimox signaling pathway in adipocytes leading to the inhibition of lipolysis.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination of Acipimox in aqueous media, a critical parameter for biopharmaceutical classification.
1. Materials:
-
Acipimox powder
-
pH 1.2, 4.5, and 6.8 buffer solutions[8]
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1 °C)
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
2. Procedure:
-
Prepare a series of glass vials, with a minimum of three vials for each pH buffer.
-
Add an excess amount of Acipimox powder to each vial to ensure a saturated solution.
-
Add a known volume of the respective pH buffer to each vial.
-
Securely cap the vials and place them in an orbital shaker set at 37 ± 1 °C.
-
Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to reach equilibrium.[8]
-
At each time point, stop the shaker and allow the vials to stand for a short period to allow for the settling of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Centrifuge the aliquot to remove any remaining undissolved particles.
-
Dilute the clear supernatant with the respective buffer to a concentration within the linear range of the analytical method.
-
Determine the concentration of Acipimox in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Repeat the concentration measurement at subsequent time points until the solubility value is constant, indicating that equilibrium has been reached.
3. Data Analysis:
-
Calculate the concentration of Acipimox in the original supernatant, taking into account the dilution factor.
-
The equilibrium solubility is the average concentration from the replicates at the time point where the concentration no longer significantly increases.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point range of Acipimox using a capillary melting point apparatus.
1. Materials:
-
Acipimox powder (finely ground and dried)
-
Capillary tubes (one end sealed)
-
Melting point apparatus
-
Thermometer (calibrated)
2. Procedure:
-
Load a small amount of the finely powdered Acipimox into the open end of a capillary tube to a height of 2-3 mm.
-
Pack the powder into the sealed end of the tube by gently tapping the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate of the apparatus to increase the temperature at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[9]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating and record the temperature at which the last solid particle melts (the end of the melting range).[10]
3. Data Analysis:
-
The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. For pure compounds, this range is typically narrow.
In Vitro Lipolysis Assay in Primary Adipocytes
This assay measures the inhibitory effect of Acipimox on stimulated lipolysis in primary adipocytes by quantifying the release of glycerol.[1]
1. Materials:
-
Isolated primary adipocytes (e.g., from rodent epididymal fat pads)
-
Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA) and glucose
-
Isoproterenol (or another lipolysis-stimulating agent)
-
Acipimox solutions of varying concentrations
-
Glycerol assay kit
-
96-well microplate
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
2. Procedure:
-
Isolate primary adipocytes from adipose tissue using collagenase digestion.
-
Wash the isolated adipocytes with KRBB.
-
Resuspend the adipocytes in KRBB and plate them in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of Acipimox (and a vehicle control) for 30 minutes at 37 °C.[1]
-
Add a lipolysis-stimulating agent, such as isoproterenol, to the wells to induce lipolysis.
-
Incubate the plate at 37 °C for 1-3 hours.[1]
-
At the end of the incubation period, carefully collect the supernatant from each well.
-
Determine the glycerol concentration in the supernatant using a commercial glycerol assay kit, following the manufacturer's instructions.
3. Data Analysis:
-
Calculate the percentage of lipolysis inhibition for each concentration of Acipimox compared to the stimulated control (cells treated with isoproterenol but not Acipimox).
-
The results can be used to determine the IC₅₀ value of Acipimox for the inhibition of lipolysis.
Caption: Experimental workflow for the in vitro lipolysis assay.
Conclusion
This technical guide provides essential data and methodologies for researchers working with Acipimox. The compiled chemical and physical properties, along with detailed experimental protocols and a visual representation of its mechanism of action, serve as a valuable resource for further investigation into its therapeutic potential and for the development of novel drug delivery systems. The provided information is intended to facilitate reproducible and accurate scientific inquiry.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Acipimox? [synapse.patsnap.com]
- 3. What is Acipimox used for? [synapse.patsnap.com]
- 4. Acipimox | C6H6N2O3 | CID 5310993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acipimox [drugfuture.com]
- 6. Acipimox | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Acipimox | TargetMol [targetmol.com]
- 8. who.int [who.int]
- 9. 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE - ตำรามาตรฐานยาสมุนไพรไทย กรมวิทยาศาสตร์การแพทย์ [bdn-thp.dmsc.moph.go.th]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
